Orellanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

how does Orellanine cause acute renal failure

Mechanisms of Nephrotoxicity

The table below summarizes the core mechanisms through which orellanine damages the kidneys.

| Mechanism | Key Findings | Experimental Models & Methods |

|---|---|---|

| Oxidative Stress | Generates reactive oxygen species (ROS); downregulates antioxidant defenses [1] [2]. | Human Tubular Epithelial Cells (HTEC), clear cell renal cell carcinoma (ccRCC) cells; detected via carboxy-H2DCFDA [1] [3]. |

| Metabolic Disruption | Impairs mitochondrial function (reduced basal/maximum respiration, ATP synthesis) and glycolysis (decreased glycolytic capacity) [1] [3]. | Metastatic ccRCC cell line (SKRC-17); measured using Seahorse XF Analyzer [1] [3]. |

| Induction of Apoptosis | Activates both intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways; increases cleaved caspase-3; reduces pro-survival signals (p-AKT, p-ERK1/2) [4] [1]. | ccRCC cell lines (SKRC-17, SKRC-52); assessed via Western blot, caspase activity assays, Annexin V/PI staining with FACS analysis [1]. |

| Inhibition of Protein Synthesis | Directly inhibits protein synthesis; proteomics shows downregulation of pathways for protein synthesis, growth, and proliferation [1]. | Madin-Darby canine kidney cells, rat liver mitochondria, in vitro translation systems; proteomic analysis [1]. |

| Gene & Protein Regulation | Dysregulates genes related to apoptosis, tissue remodeling, xenobiotic metabolism, and cytoskeleton structure [4] [5]. | Primary Renal Tubular Proximal Epithelial Cells (RPTEC); analyzed via RT2 Profiler PCR Array and Western blot [4] [5]. |

The interplay of these mechanisms can be visualized in the following pathway, which culminates in tubular cell death.

A unified pathway of this compound-induced kidney injury.

Key Experimental Models and Protocols

To study these mechanisms, researchers employ specific models and detailed protocols.

In Vitro Models

The most relevant in vitro system uses Primary Human Renal Tubular Proximal Epithelial Cells (RPTEC or HTEC) as they are the native target of the toxin [4] [1]. Immortalized clear cell renal cell carcinoma (ccRCC) cell lines (e.g., 786-O, SKRC-17, SKRC-52) are also used, as they retain susceptibility due to their proximal tubule origin [1] [3]. For viability and IC50 determination, the MTT assay or Alamar Blue assay is standard [4] [1].

Detailed Protocol: Cytotoxicity and Apoptosis Assay

This is a typical workflow for evaluating this compound's toxic effects in vitro [4] [1]:

- Cell Seeding: Plate RPTEC or ccRCC cells in 96-well plates (for viability) or culture dishes (for molecular analysis) and allow to adhere.

- This compound Treatment: Prepare a stock solution of this compound in DMSO and dilute to desired concentrations in culture medium. A common high dose is 6.25 μg/mL for mechanistic studies [5]. Treat cells for 24 hours.

- Viability Assessment (MTT Assay): Post-treatment, add MTT reagent to each well and incubate. Metabolically active cells convert MTT to purple formazan crystals. Dissolve crystals and measure absorbance at 570 nm. Calculate cell viability relative to vehicle-treated controls.

- Apoptosis Analysis (Annexin V/PI Staining & FACS): Harvest cells after this compound treatment.

- Resuspend cell pellet in binding buffer.

- Add Annexin V-FITC and Propidium Iodide (PI) stains.

- Incubate in darkness and analyze by flow cytometry.

- Distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

Quantitative Toxicological and Pharmacokinetic Data

Understanding the potency and distribution of this compound is critical for risk assessment and therapeutic exploration.

| Parameter | Value | Context / Model |

|---|---|---|

| LD50 (Mice, i.p.) | 12.5 - 20 mg/kg body weight [6] [7] | Lethal dose within two weeks. |

| LD50 (Mice, p.o.) | 90 mg/kg body weight [6] | Demonstrates lower toxicity via oral ingestion. |

| IC50 (MCF-7 cells) | 319.2 μg/mL [4] [5] | MTT assay, 24-hour treatment. |

| ED50 (Primary HTEC) | 4.1 ± 1.2 μg/mL [1] [3] | Alamar Blue assay, highlights high selectivity for renal cells. |

| Plasma Half-Life (Rats) | 109 ± 6 minutes [8] | In control rats with intact renal function. |

| Primary Elimination Route | Glomerular Filtration [8] | Half-life extended to 756 ± 98 min in rats with ligated renal arteries. |

The tissue distribution of this compound further explains its organ-specific toxicity, as shown by radioluminography in rats [8].

Kidney and bladder show highest this compound concentration.

Research Implications and Future Directions

The unique selectivity of this compound has opened a promising therapeutic avenue. Research demonstrates that this compound effectively induces death in clear cell renal cell carcinoma (ccRCC) cells, both from primary tumors and metastases, while sparing non-renal cells [1] [3]. In nude rats carrying human ccRCC xenografts, this compound treatment eliminated over 90% of the viable tumor mass [3]. This positions this compound as a potential "targeted therapy" for ccRCC patients already on dialysis, where the risk of renal toxicity is mitigated [1].

Future research is needed to:

- Fully elucidate the initial molecular interaction that triggers the cascade of toxicity.

- Investigate potential hepatotoxicity using multiple cell models [4].

- Conduct proteomic and metabolomic studies to uncover additional pathways [4].

- Develop potential antidotes, with antioxidants and corticosteroids showing inconclusive but potential benefits in some case reports [9] [7].

References

- 1. This compound specifically targets renal clear cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-term clinical outcome for patients poisoned by the fungal ... [bmcnephrol.biomedcentral.com]

- 3. This compound specifically targets renal clear cell carcinoma [oncotarget.com]

- 4. Toxicity induced by this compound from the mushroom ... [sciencedirect.com]

- 5. Toxicity induced by this compound from the mushroom ... [pubmed.ncbi.nlm.nih.gov]

- 6. Nephrotoxicity of this compound, a toxin from the mushroom ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound [en.wikipedia.org]

- 8. Pharmacokinetic Properties of the Nephrotoxin this compound ... [pmc.ncbi.nlm.nih.gov]

- 9. Acute renal failure after intake of mushrooms: the orellanus ... [revistanefrologia.com]

Current Understanding of Orellanine Biosynthesis

The genetic and enzymatic pathway leading to orellanine production remains a gap in scientific knowledge [1]. Research has successfully uncovered the biosynthesis of anthraquinone pigments like dermolutein and physcion in Cortinarius species [1]. These pathways involve specific non-reducing polyketide synthases (nrPKSs) and O-methyltransferases (OMTs) that are evolutionarily distinct from those in other fungi [1]. This discovery demonstrates the unique biochemical capabilities of Cortinarius mushrooms but does not extend to the this compound pathway.

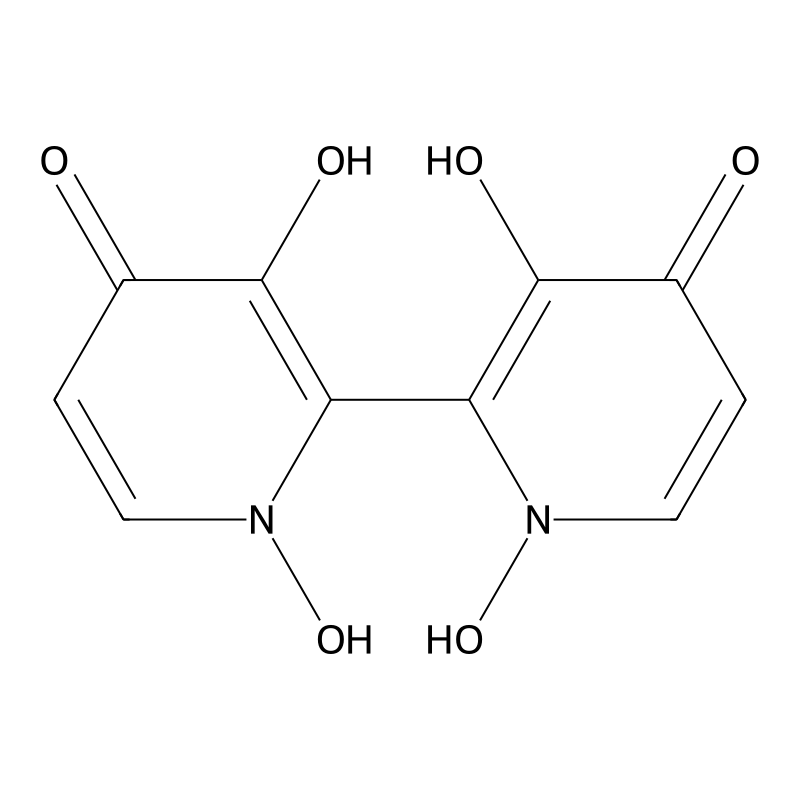

This compound is a bipyridine N-oxide compound (3,3',4,4'-tetrahydroxy-2,2'-bipyridine-N,N'-dioxide) [2] [3]. Its chemical synthesis was first achieved in 1985 [3], but the analogous biological pathway within the mushroom is not yet defined.

Experimental Insights into Toxicity and Detection

While the biosynthesis pathway is unknown, recent research provides crucial insights into this compound's toxicological mechanisms and methods for its detection.

Novel Mechanisms of Toxicity

A 2023 study investigated this compound toxicity in human renal cells and identified several novel pathways [2]. The experimental workflow and key mechanisms are summarized below.

Experimental workflow for identifying this compound toxicity mechanisms [2].

Key findings from this study include [2]:

- The half maximal inhibitory concentration (IC₅₀) of this compound was determined to be 319.2 μg/mL in MCF-7 cell lines.

- Key genes that were upregulated included FMO2, CDKN1A, and MMP7.

- Key genes that were downregulated included CYP1A1, CYP1B1, and VIM.

Analytical Methods for this compound Detection

Although not biosynthesis studies, developed analytical methods are crucial for future biosynthetic research. The table below summarizes two key methods.

| Method | Detection Principle | Sensitivity | Key Application |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) [4] | Separation and quantification based on chemical properties | 17 μg/g | Identification and quantification of this compound in mushroom tissue |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [4] | High-sensitivity mass analysis for identification and quantification | 30 ng/g (nearly 2000x more sensitive than HPLC) | Confirmation of this compound in novel species (e.g., Cortinarius armillatus) |

Research Recommendations and Future Directions

For professionals investigating this compound biosynthesis, the following approaches are recommended based on current knowledge gaps:

- Leverage Genomic and Transcriptomic Tools: The successful identification of anthraquinone pathways in Cortinarius used genome sequencing and transcriptomic analysis of differently pigmented tissues [1]. This same methodology could be applied to C. orellanus and C. rubellus, comparing gene expression in toxin-producing and non-producing life stages or tissues.

- Explore Non-Clustered Genes: In Cortinarius, biosynthetic genes for anthraquinones are not always clustered [1]. Therefore, searches for this compound biosynthetic genes should extend beyond looking for single gene clusters.

- Investigate Potential Precursors: Given that this compound is a bipyridine, research could focus on identifying the potential pyridine or polyketide precursors and the enzymes that dimerize and modify them.

References

- 1. Discovery of Cortinarius O-methyltransferases for the ... [biotechnologyforbiofuels.biomedcentral.com]

- 2. Toxicity induced by this compound from the mushroom ... [sciencedirect.com]

- 3. This compound [en.wikipedia.org]

- 4. A novel this compound containing mushroom Cortinarius ... [pubmed.ncbi.nlm.nih.gov]

Orellanine tautomerism and chiral properties

Structural Properties of Orellanine

| Property | Description |

|---|---|

| Chemical Structure | 3,3',4,4'-Tetrahydroxy-2,2'-bipyridine-N,N'-dioxide (Tetrahydroxy bipyridine N-oxide scaffold) [1] [2]. |

| Chirality | Chiral in crystal form: Pyridine rings nearly perpendicular [1] [2]. Racemic in nature: Samples from mushrooms are optically inactive [1]. |

| Tautomerism | Exists as tautomers; pyridine N-oxide form is more stable [1]. |

| Configuration | Adopts antiperiplanar configuration to allow hydrogen bonding and avoid unfavorable dipole interactions [2]. |

| Stability | Decomposes when heated above 150°C; rapidly reduces upon exposure to UV light [2]. |

The antiperiplanar configuration is crucial for its stability, and the molecule's racemic nature from natural sources is a key factor for its analysis and potential therapeutic application [1] [2].

Analytical Methods & Experimental Protocols

Analysis focuses on separating this compound from complex biological samples and resolving its chiral forms, typically using High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) [3].

Sample Preparation from Biological Matrices

For analyzing this compound in plasma [3]:

- Liquid-Liquid Extraction (LLE): Use organic solvents like dichloromethane or ethyl acetate to precipitate proteins and extract the analyte.

- Solid-Phase Extraction (SPE): Provides cleaner samples. Use C18 cartridges (e.g., SepPak). Condition cartridge with methanol and water, load sample, wash with water, and elute with methanol or acetonitrile.

Chromatographic Separation

Key parameters for method development [3]:

- Chiral Stationary Phase (CSP): Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD), protein-based (e.g., Chiral-AGP), or macrocyclic glycopeptide (e.g., teicoplanin).

- Mobile Phase: Normal phase (n-hexane/isopropanol), Reverse phase (aqueous buffer/acetonitrile), or Polar organic mode.

- Modifiers: Add acids (e.g., glacial acetic acid) or bases to improve peak shape.

- Detection: UV detection is common; tandem mass spectrometry (MS/MS) provides higher specificity and lower detection limits.

A generalized workflow for the chiral analysis of a compound and its metabolites is illustrated below.

Experimental workflow for chiral analysis.

Implications for Drug Discovery & Development

This compound is in clinical trials as a potential treatment for renal cancer [1]. Understanding its chiral and tautomeric properties is critical.

- Tautomerism in Drug Development: A molecule's tautomeric form can influence its bioavailability, metabolism, distribution, and ultimate pharmacological activity [4]. Different tautomers may have different solubilities, stabilities, and ways of interacting with biological targets and metabolizing enzymes [4].

- Chirality in Drug Action: As a chiral molecule, its different enantiomers could theoretically interact differently with biological systems. Since it is found naturally as a racemic mixture, investigating whether one enantiomer possesses superior efficacy or a better safety profile is a key part of drug optimization [1] [3].

References

Mechanism of Toxicity and Research Methodologies

Orellanine's nephrotoxicity involves complex cellular pathways, primarily affecting the proximal tubule cells in the kidney.

Proposed Mechanisms of Action

The toxicity is primarily linked to the generation of oxidative stress, but recent research points to additional pathways [1] [2]:

- Oxidative Stress: Due to structural similarity to herbicides paraquat and diquat, this compound is thought to undergo redox cycling, generating reactive oxygen species (ROS) that cause cellular damage [1] [2].

- Inhibition of Protein Synthesis: Metabolites of this compound can inhibit protein synthesis in vitro, which may contribute to cell death [3] [1].

- Novel Pathways Identified via Transcriptomics: A 2023 study using primary human renal tubular proximal epithelial cells (RPTEC) revealed that this compound toxicity involves multiple pathways: apoptosis, disruption of metal ion binding, impaired xenobiotic metabolism, altered cell proliferation, and tissue remodeling [1] [4].

The following diagram outlines the key cellular pathways impacted by this compound toxicity based on transcriptomic data:

Key cellular pathways impacted by this compound toxicity based on transcriptomic data.

Key Experimental Models and Protocols

Research into this compound employs various in vitro and in vivo models.

1. In Vitro Cytotoxicity and Mechanistic Studies

- Cell Models: Primary human Renal Tubular Proximal Epithelial Cells (RPTEC) are most relevant. Other cell lines like MCF-7 (human breast adenocarcinoma) are used for comparative IC50 determination [1] [4].

- Viability Assay (MTT): Cells are treated with serial dilutions of this compound (e.g., 1.95 to 1000 μg/mL) for 24 hours. The formazan product is measured spectrophotometrically to determine the half-maximal inhibitory concentration (IC50) [1] [4].

- Transcriptomic Analysis (RT² Profiler PCR Array): After exposure (e.g., 6.25 μg/mL for 24h), RNA is extracted, cDNA synthesized, and used with a focused PCR array (e.g., Human Nephrotoxicity) to profile gene expression changes against control cells [1].

- Protein Verification (Western Blot): Significantly regulated genes from PCR data are confirmed at the protein level [1].

2. In Vivo Toxicokinetic Studies

- Animal Models: Rats are commonly used. They are administered a single oral dose of Cortinarius mushroom homogenate [5].

- Key Parameters: Studies monitor the latent period before symptom onset, peak serum creatinine/urea levels, and histological examination of kidney tissue for acute tubular necrosis [6] [5].

Therapeutic Potential in Renal Cell Carcinoma

This compound's selective toxicity for renal proximal tubule cells has spurred interest in its application for treating renal cancers, particularly clear cell Renal Cell Carcinoma (ccRCC) [3] [7].

| Aspect | Findings |

|---|---|

| Preclinical Evidence | Demonstrates dose-dependent cell death in primary and established ccRCC cell lines, with no toxicity in non-renal control cells [3] [7]. |

| Proposed Therapeutic Rationale | Leverages innate kidney-specific targeting; potential for use in antibody-drug conjugates (ADCs) to deliver potent cytotoxin directly to cancer cells [3]. |

| Clinical Trial Status | Phase I/II trials in humans for metastatic ccRCC were announced in early 2022 [3]. |

Knowledge Gaps and Future Research

Despite advancements, several challenges remain in understanding this compound's fungal biology and fully harnessing its potential [3] [1]:

- Fungal Biological Role: The exact ecological function of this compound for the Cortinarius fungus is still unknown.

- Metabolic Activation: Uncertainty persists regarding whether this compound itself or an active metabolite is the ultimate nephrotoxicant.

- Structure Optimization: Limited published work exists on how to structurally refine this compound to improve its therapeutic window.

- Antidote Development: There is no known antidote for poisoning. Future work should explore proteomics and effects on other organ systems like the liver [1].

References

- 1. Toxicity induced by this compound from the mushroom ... [sciencedirect.com]

- 2. Human and experimental toxicology of this compound - Ricardo Jorge... [web.archive.org]

- 3. : From this compound Origin to a Potential Future Cancer... Fungal [pmc.ncbi.nlm.nih.gov]

- 4. Toxicity induced by this compound from the mushroom ... [ovid.com]

- 5. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 6. Long-term clinical outcome for patients poisoned by the fungal ... [bmcnephrol.biomedcentral.com]

- 7. [PDF] Advanced renal cell carcinoma - The role of this compound and... [semanticscholar.org]

Comprehensive Analytical Methods for Orellanine Detection in Tissue: HPLC and LC-MS/MS Protocols

Introduction to Orellanine and Analytical Challenges

This compound (OR) is a potent nephrotoxic bipyridyl compound produced by mushroom species of the Cortinarius genus, including C. orellanus and C. rubellus, which are distributed throughout Europe and North America. This toxin is responsible for severe oliguric acute renal failure with a concerning mortality rate of 10%–30% following ingestion of the poisonous mushrooms [1] [2]. The historical significance of this compound poisoning dates to 1957 when a mass poisoning incident in Poland affected 135 people, bringing this toxin to scientific attention [3]. The structural characteristics of this compound include a tetrahydroxy bipyridine N-oxide scaffold that adopts an antiperiplanar configuration due to hydrogen bonding between N-oxide and neighboring hydroxyl groups, which contributes to its unique chemical properties and analytical challenges [3].

The diagnosis of this compound poisoning presents substantial challenges due to several factors. The onset of clinical symptoms typically occurs after a prolonged latency period of 7–14 days post-ingestion, although earlier manifestation around 3 days has been documented [1] [2]. Clinical presentation includes headache, gastrointestinal distress, limb paresthesia, myalgia, and ultimately severe acute renal failure requiring medical intervention. Critically, this compound poisoning cannot be diagnosed based solely on clinical presentation, as many other toxic agents including heavy metals, other natural toxins, and medications can produce similar renal pathology [1]. This diagnostic challenge is further compounded by the limitations of previously available analytical methods, which lacked the necessary sensitivity and specificity for definitive identification and quantification of this compound in complex biological matrices like tissue [1] [2].

Analytical Development and Key Considerations

Historical Methodological Limitations

Prior to the development of modern analytical approaches, researchers relied on less sophisticated techniques for this compound detection that presented significant limitations for accurate diagnosis and research:

Thin Layer Chromatography (TLC): Early methods utilizing TLC were plagued by nonspecificity due to cross-reactivity with non-target molecules, resulting in unacceptable rates of false positives and false negatives. These methods often reported results in unconventional units (e.g., µg/25 mm³ or ng/µL for tissue samples) that complicated toxicological interpretation [1] [2].

Electrophoresis Techniques: Like TLC, electrophoresis-based screening methods lacked the necessary sensitivity and selectivity for reliable this compound detection in complex biological matrices, particularly in tissue samples where the toxin is known to be tightly bound and difficult to extract [1] [4].

Early HPLC Methods: Initial HPLC approaches with electrochemical detection demonstrated poor recovery rates (approximately 25%) when applied to kidney tissue, severely limiting their utility for diagnostic applications. These methods also failed to provide adequate characterization of the toxin's distribution in experimentally dosed animals [1] [2].

The development of robust, sensitive, and specific tissue-based analytical methods has therefore been critical for advancing both diagnostic capabilities and research on this compound toxicology. The protocols described herein address these historical limitations through optimized extraction procedures and advanced detection technologies.

HPLC Protocol for this compound Detection in Tissue

Equipment and Reagents

- HPLC System: Agilent 1260 Infinity HPLC system with diode array detector (DAD) or equivalent

- Analytical Column: Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 µm) or equivalent

- Solid Phase Extraction (SPE): Oasis HLB cartridges (60 mg, 3 cc)

- Chemical Standards: this compound standard (≥95% purity), stored at -80°C protected from light

- Solvents: HPLC-grade methanol, acetonitrile, water; analytical-grade formic acid, trichloroacetic acid

- Tissue Homogenizer: Bertin Instruments Precellys 24 tissue homogenizer or equivalent

Tissue Preparation and Extraction Procedure

Tissue Homogenization:

- Weigh approximately 1.0 g of kidney tissue and add 4 mL of extraction solvent (methanol:water:formic acid, 80:19:1, v/v/v)

- Homogenize using a Precellys 24 tissue homogenizer at 5,000 rpm for 30 seconds

- Centrifuge the homogenate at 4,000 × g for 10 minutes at 4°C

- Transfer the supernatant to a clean tube and repeat extraction twice, pooling supernatants

Solid Phase Extraction Cleanup:

- Condition Oasis HLB cartridge with 2 mL methanol followed by 2 mL water

- Load the pooled supernatant onto the conditioned cartridge

- Wash with 2 mL of 5% methanol in water

- Elute this compound with 2 mL of methanol:acetonitrile:formic acid (50:49:1, v/v/v)

- Evaporate eluent to dryness under nitrogen at 40°C

- Reconstitute in 200 µL mobile phase A for HPLC analysis

HPLC Analysis Conditions

Mobile Phase:

- A: 0.1% formic acid in water

- B: 0.1% formic acid in acetonitrile

Gradient Program:

| Time (min) | Flow Rate (mL/min) | %A | %B | |------------|-------------------|-----|-----| | 0 | 0.8 | 95 | 5 | | 5 | 0.8 | 95 | 5 | | 15 | 0.8 | 70 | 30 | | 20 | 0.8 | 5 | 95 | | 25 | 0.8 | 5 | 95 | | 26 | 0.8 | 95 | 5 | | 30 | 0.8 | 95 | 5 |

Detection: DAD set to 285 nm with spectrum collection from 200-400 nm

Column Temperature: 35°C

Injection Volume: 20 µL

Run Time: 30 minutes

Method Validation Parameters

The HPLC method has been rigorously validated for the analysis of this compound in kidney tissue:

Table 1: HPLC Method Validation Data for this compound in Kidney Tissue

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Limit of Quantitation (LOQ) | 10 µg/g | RSD <20% |

| Limit of Detection (LOD) | 3 µg/g | S/N >3:1 |

| Linear Range | 10-100 µg/g | r² >0.99 |

| Accuracy (% Recovery) | 92.9%-98.5% | Within 85%-115% |

| Precision (RSD) | 1.3%-9.8% | Intra-day <15% |

| Extraction Efficiency | >90% | - |

LC-MS/MS Protocol for Confirmatory Analysis

Equipment and MS Parameters

- LC-MS/MS System: Agilent 1290 UHPLC coupled to 6470 triple quadrupole mass spectrometer

- Analytical Column: Zorbax Eclipse Plus C18 RRHD (2.1 × 100 mm, 1.8 µm)

- Ion Source: Jet Stream Electrospray Ionization (ESI) in negative mode

- MS Parameters:

- Drying Gas Temperature: 325°C

- Drying Gas Flow: 10 L/min

- Nebulizer Pressure: 40 psi

- Sheath Gas Temperature: 375°C

- Sheath Gas Flow: 11 L/min

- Capillary Voltage: 3500 V

- Nozzle Voltage: 0 V

MS/MS Detection Parameters

Table 2: Optimized MRM Transitions for this compound Detection

| Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (V) | Function |

|---|---|---|---|---|

| 253.0 | 194.9 | 160 | 25 | Quantifier |

| 253.0 | 178.9 | 160 | 35 | Qualifier |

| 253.0 | 135.0 | 160 | 50 | Confirmation |

LC-MS/MS Analysis Conditions

Mobile Phase:

- A: 0.1% formic acid in water

- B: 0.1% formic acid in methanol

Gradient Program:

| Time (min) | Flow Rate (mL/min) | %A | %B | |------------|-------------------|-----|-----| | 0 | 0.3 | 98 | 2 | | 1.0 | 0.3 | 98 | 2 | | 6.0 | 0.3 | 50 | 50 | | 8.0 | 0.3 | 5 | 95 | | 9.5 | 0.3 | 5 | 95 | | 9.6 | 0.3 | 98 | 2 | | 12.0 | 0.3 | 98 | 2 |

Column Temperature: 40°C

Injection Volume: 5 µL

Total Run Time: 12 minutes

LC-MS/MS Method Validation

The LC-MS/MS method provides superior sensitivity for this compound detection:

- Limit of Detection (LOD): 20 ng/g in kidney tissue [1] [2]

- Limit of Quantification (LOQ): 0.5 µg/L in plasma and urine [5]

- Specificity: No interference from endogenous compounds in kidney matrix

- Linearity: 1-500 ng/g with r² >0.995

- Carryover: <0.01% with thorough needle wash between injections

Applications in Research and Clinical Diagnostics

Preclinical Toxicology Assessment

The developed methods have been successfully applied to investigate this compound toxicology in mouse models, providing critical insights into its pathological effects:

Table 3: this compound Concentrations and Pathological Findings in Mouse Model

| Time Post-Exposure | Kidney this compound (µg/g) | Clinical Observations | Histopathological Findings |

|---|---|---|---|

| 2 hours | 97 ± 51 | No overt signs | Early cellular changes |

| 24 hours | 58 ± 22 | Lethargy, reduced appetite | Tubular degeneration |

| 72 hours | 17 ± 1 | Oliguria, weight loss, piloerection | Severe tubulointerstitial nephritis |

| 96 hours | 9 ± 3 | Moribund, ataxia | Renal necrosis, liver involvement |

In OR-injected mice, kidney OR concentrations demonstrated progressive decrease from 97 ± 51 µg/g immediately after exposure to 17 ± 1 µg/g by day 3, indicating either clearance or metabolic processing of the toxin [1] [2]. Novel findings from these studies included splenic and liver injuries in addition to the expected renal pathology, expanding understanding of this compound's organ toxicity [1]. Clinical manifestations emerged approximately 24 hours post-exposure and intensified by 48-72 hours, with affected animals displaying lethargy, piloerection, ataxia, oliguria, and significant weight loss [1] [2].

Clinical Case Applications

The analytical protocols have been successfully implemented in clinical settings for confirmation of suspected this compound poisoning cases:

- A validated LC-HRMS method applied to 10 suspected intoxication cases demonstrated detection capability of 0.5 µg/L in plasma and urine with a LOD of 0.5 µg/L in whole blood, providing critical diagnostic confirmation [5].

- The ability to detect this compound in multiple biological matrices including kidney tissue, plasma, urine, and whole blood enables comprehensive toxicological assessment in poisoning cases [5].

- These methods facilitate early detection and intervention in cases of suspected Cortinarius mushroom ingestion, potentially improving clinical outcomes through timely medical management.

Troubleshooting and Technical Considerations

Common Analytical Challenges

Poor Recovery from Kidney Tissue: this compound is known to be tightly bound in kidney tissue, making extraction challenging. If recovery falls below 85%, consider modifying the extraction solvent ratio or incorporating a digestion step with protease enzymes [1] [2].

Peak Tailing: If peak tailing is observed in chromatography, increase the formic acid concentration to 0.2% or replace with 10 mM ammonium formate buffer at pH 3.5 to improve peak shape.

Signal Drift in MS Detection: For LC-MS/MS applications, signal drift may occur due to buildup of matrix components. Implement a more rigorous cartridge cleaning procedure or reduce sample load.

Photodegradation: this compound is photosensitive and degrades rapidly when exposed to UV radiation [3]. All extraction and analysis steps should be performed under yellow or red light to prevent decomposition.

Quality Control Recommendations

- Matrix-Matched Calibration: Prepare calibration standards in processed kidney tissue matrix from untreated animals to compensate for matrix effects.

- Quality Control Samples: Include at least three levels of QC samples (low, medium, high) with each analytical batch to ensure method performance.

- Stability Assessment: Evaluate short-term and long-term stability of this compound in processed samples and storage conditions to ensure result reliability.

- Proficiency Testing: Participate in inter-laboratory comparison programs when available to verify analytical performance.

Conclusion

The HPLC and LC-MS/MS methods detailed in this protocol provide robust, sensitive, and specific approaches for detecting and quantifying this compound in tissue matrices. The HPLC-UV method offers a practical solution for laboratories without access to mass spectrometry, with an LOQ of 10 µg/g suitable for monitoring toxic concentrations in kidney tissue. The LC-MS/MS method provides superior sensitivity with LOD of 20 ng/g, enabling comprehensive toxicological assessment and applications in clinical diagnostics [1] [2] [5].

These methods represent significant advancements over historical approaches, addressing critical limitations in specificity, sensitivity, and reliability. Implementation of these protocols will enhance diagnostic capabilities for this compound poisoning in both clinical and veterinary settings, while supporting ongoing research into the toxicological mechanisms of this compound. Furthermore, the growing interest in this compound's potential therapeutic applications for renal cell carcinoma underscores the value of these robust analytical methods for future pharmaceutical development [3].

Workflow Diagram

References

- 1. Improved Tissue -Based Analytical Test Methods for this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Improved Tissue-Based Analytical Test Methods for ... [mdpi.com]

- 3. This compound: From Fungal Origin to a Potential Future ... [pmc.ncbi.nlm.nih.gov]

- 4. Novel methods for identification and quantification of the ... [sciencedirect.com]

- 5. A Validated Method Applied to Suspected Poisoning Cases [pubmed.ncbi.nlm.nih.gov]

Comprehensive LC-MS/MS Application Notes and Protocol for Orellanine Quantification in Complex Matrices

Introduction

Orellanine is a potent nephrotoxin found primarily in mushrooms of the Cortinarius species, including Cortinarius orellanus (Fool's webcap) and Cortinarius rubellus (Deadly webcap). This fungal metabolite represents a significant health concern due to misidentification during foraging, where toxic species are often confused with edible varieties such as Craterellus tubaeformis (yellow foot) or Cantharellus cibarius (golden chanterelle). The structural characterization of this compound reveals a unique tetrahydroxy bipyridine N-oxide scaffold ((C_{10}H_{8}N_{2}O_{6})), which adopts an antiperiplanar configuration stabilized by hydrogen bonding between N-oxide and neighboring hydroxyl groups. This configuration contributes to its exceptional selectivity for proximal tubular cells in the kidneys, leading to severe nephrotoxicity that can progress to irreversible renal damage. [1]

The analytical quantification of this compound presents significant challenges due to its complex chemical properties and the intricate sample matrices in which it is typically found. This compound is notoriously unstable under various conditions; it decomposes when heated above 150°C and undergoes rapid reduction when exposed to UV radiation. Furthermore, the compound exhibits a characteristically prolonged latency period between ingestion and symptom onset (typically 2-14 days), complicating clinical diagnosis and timely intervention. These factors, combined with the structural similarity of this compound to other mushroom toxins and matrix components, necessitate highly specialized and robust analytical methods for accurate quantification. Recent research has also revealed this compound's potential as a targeted therapeutic agent for clear cell renal cell carcinoma (ccRCC), with phase I/II clinical trials announced in early 2022, further highlighting the need for reliable quantification methods in both toxicology and drug development contexts. [1]

Sample Preparation Protocol

Extraction and Cleanup Strategies

Sample preparation is a critical determinant of analytical success in this compound quantification, primarily due to the compound's instability and the complex biological matrices in which it is typically found. The following protocol has been optimized specifically for mushroom tissues but can be adapted for clinical samples (serum, urine) with appropriate modifications. [2]

Ultrasonic-Assisted Extraction: Weigh 2.0 ± 0.1 g of homogenized mushroom sample into a 50-mL polypropylene centrifuge tube. Add 10 mL of extraction solvent (methanol:water, 80:20, v/v) with 0.1% formic acid. Sonication parameters: 40 kHz frequency at 25°C for 30 minutes. Centrifuge at 4,500 × g for 10 minutes at 4°C and collect the supernatant. Repeat extraction once and combine supernatants. [2]

Graphitized Multi-Walled Carbon Nanotubes (G-MWCNTs) Cleanup: Transfer 2 mL of combined extract to a 15-mL centrifuge tube containing 50 mg of G-MWCNTs sorbent. Vortex vigorously for 2 minutes, then place tube on a vertical rotator for 15 minutes at 20 rpm. Centrifuge at 3,000 × g for 5 minutes. Filter supernatant through a 0.22-μm nylon membrane prior to LC-MS/MS analysis. The G-MWCNTs demonstrate superior adsorption capacity due to their π-π conjugated interactions, highly ordered carbon layers, and large specific surface area, enabling efficient removal of complex matrix interferences while maintaining high this compound recovery. [2]

Alternative Cleanup Methods: While G-MWCNTs provide optimal performance, solid-phase extraction (SPE) using polymer-based cartridges can be employed as an alternative, particularly for highly pigmented samples. Condition cartridge with 5 mL methanol followed by 5 mL water. Load sample, wash with 5 mL water:methanol (95:5, v/v), and elute with 5 mL methanol containing 0.1% ammonium hydroxide. Evaporate eluent to dryness under nitrogen at 30°C and reconstitute in 200 μL initial mobile phase. [3]

Table 1: Comparison of Sample Preparation Methods for this compound

| Parameter | G-MWCNTs dSPE | Traditional SPE | Protein Precipitation |

|---|---|---|---|

| Processing Time | 30 minutes | 60-90 minutes | 15 minutes |

| Sorbent Amount | 50 mg | 200-500 mg/cartridge | N/A |

| Recovery (%) | 92.5 ± 3.2 | 85.7 ± 4.1 | 72.3 ± 5.6 |

| Matrix Effect (%) | -12.3 ± 2.1 | -25.7 ± 3.8 | -45.2 ± 6.3 |

| Cost per Sample | Low | Medium | Very Low |

Critical Considerations for this compound Stability

- Light Sensitivity: All extraction and analysis steps must be performed under amber glassware or foil-covered containers to prevent this compound photodegradation. [1]

- Temperature Control: Maintain samples at 4°C throughout processing and store at -80°C for long-term preservation. Avoid freeze-thaw cycles. [1]

- pH Optimization: The addition of 0.1% formic acid to extraction solvents stabilizes the bipyridine N-oxide structure and improves recovery. [2]

Chromatographic Separation

Ultra-High Performance Liquid Chromatography (UHPLC)

Chromatographic resolution of this compound from matrix components is essential for accurate quantification. The optimized UHPLC method achieves baseline separation while maintaining analysis efficiency, using a reversed-phase approach with specifically tuned mobile phase composition. [2]

Column Selection: Hypersil GOLD C18 (100 mm × 2.1 mm, 1.9 μm) or equivalent. The sub-2-micron particle size provides superior separation efficiency with high peak capacity, essential for resolving this compound from co-extracted matrix components. Maintain column temperature at 40°C ± 1°C for retention time stability. [2]

Mobile Phase Optimization:

- Mobile Phase A: 0.1% formic acid + 0.01% ammonium hydroxide in water. This combined additive approach significantly enhances ionization efficiency and provides optimal peak shape for this compound.

- Mobile Phase B: Acetonitrile (LC-MS grade). Compared to methanol, acetonitrile produces superior chromatographic peak shape with no splitting or tailing for this compound and related compounds. [2]

Gradient Elution Program:

Table 2: Optimized UHPLC Gradient for this compound Separation

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Curve Type | |----------------|----------------------|------------------------|---------------| | 0.0 | 5 | 0.3 | Linear | | 2.0 | 5 | 0.3 | Linear | | 8.0 | 35 | 0.3 | Linear | | 10.0 | 95 | 0.3 | Linear | | 12.0 | 95 | 0.3 | Linear | | 12.1 | 5 | 0.3 | Linear | | 15.0 | 5 | 0.3 | Linear |

Injection Parameters: Maintain autosampler temperature at 4°C. Use partial loop with needle wash injection mode with an injection volume of 5 μL. Needle wash solution: methanol:water (50:50, v/v) with 0.1% formic acid to prevent carryover. [2]

Mass Spectrometric Detection

High-Resolution Mass Spectrometry (HRMS) Parameters

Accurate mass measurement is crucial for the definitive identification and quantification of this compound, particularly in complex matrices where isobaric interferences may co-elute. The Orbitrap-based high-resolution mass spectrometry provides the required mass accuracy and resolving power to distinguish this compound from structurally similar compounds. [2]

Ionization Source Conditions:

- Ionization Mode: Heated Electrospray Ionization (H-ESI) in negative mode

- Spray Voltage: 3.2 kV

- Capillary Temperature: 320°C

- Heater Temperature: 350°C

- Sheath Gas Flow: 45 arb units

- Auxiliary Gas Flow: 15 arb units

- S-Lens RF Level: 65% [2]

Mass Analyzer Parameters:

- Resolving Power: 70,000 FWHM (at m/z 200)

- Scan Range: m/z 100-500

- Maximum Injection Time: 200 ms

- Automatic Gain Control (AGC) Target: 1e6 ions [2]

This compound Fragmentation and Quantification

This compound displays a characteristic fragmentation pattern under H-ESI conditions that facilitates its unambiguous identification. The protonated molecule ([M+H]^+) is not typically observed; instead, the deprotonated molecule ([M-H]^-) at m/z 251.017 serves as the precursor ion for fragmentation.

Table 3: this compound Mass Spectrometric Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (V) | Tube Lens (V) |

|---|---|---|---|---|

| This compound | 251.017 | 233.006 (primary) 215.995 (secondary) | 25 35 | 95 |

| Internal Standard | 256.032 | 238.021 | 25 | 95 |

The fragmentation pathway involves sequential loss of two water molecules (-18 Da each) from the precursor ion, forming the product ions at m/z 233.006 and m/z 215.995, respectively. These transitions provide the foundation for selective reaction monitoring (SRM) or high-resolution multiple reaction monitoring (HRMRM) quantification. [1]

Method Validation

Performance Characteristics

Rigorous validation according to ICH and FDA bioanalytical method validation guidelines ensures the reliability of this compound quantification for both research and clinical applications. The following performance characteristics were established for the described method: [2]

Linearity and Range: The method demonstrates excellent linearity ((R^2 = 0.9989)) over a concentration range of 0.5-500 ng/mL in mushroom extracts and 1-200 ng/mL in serum samples. Calibration curves are constructed using weighted (1/x²) linear regression of peak area ratios (this compound:internal standard) versus concentration. [2]

Sensitivity:

- Limit of Detection (LOD): 0.1 ng/mL (signal-to-noise ratio ≥ 3:1)

- Limit of Quantification (LOQ): 0.5 ng/mL (signal-to-noise ratio ≥ 10:1, accuracy 85-115%, precision <15% RSD) [2]

Precision and Accuracy:

Table 4: Method Validation Data for this compound Quantification

| Concentration (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (%) | |---------------------------|----------------------------------|----------------------------------|------------------| | 1.5 | 5.2 | 8.7 | 94.3 | | 15 | 4.1 | 6.3 | 97.8 | | 150 | 3.7 | 5.9 | 102.4 |

Recovery and Matrix Effects: Mean extraction recovery of this compound is 92.5 ± 3.2% with matrix effects of -12.3 ± 2.1%, indicating minimal ionization suppression. The use of stable isotope-labeled internal standard (d5-orellanine) corrects for variability in extraction efficiency and matrix effects. [2]

Applications

Food Safety and Clinical Toxicology

The validated LC-MS/MS method for this compound quantification has significant applications in multiple fields:

Wild Mushroom Safety Monitoring: Implementation of this methodology in surveillance of wild mushroom products has revealed a 22.22% detection rate for various toxins in wild mushroom samples from southwestern China, with concentrations ranging from 0.032 to 445.10 mg/kg. This highlights the substantial public health risk posed by misidentification of wild mushrooms and underscores the need for ongoing monitoring programs. [2]

Clinical Toxicology and Poison Management: In acute intoxication scenarios, rapid quantification of this compound in patient serum and urine samples enables clinicians to make informed decisions regarding treatment interventions. The method's high sensitivity allows detection even when mushroom specimens are unavailable for morphological identification, which is common as patients often consume cooked or processed mushroom material. [1]

Pharmaceutical Development: With this compound's emerging potential as a targeted therapeutic agent for clear cell renal cell carcinoma (ccRCC), this validated method supports preclinical and clinical development by enabling pharmacokinetic studies and therapeutic drug monitoring during early-phase clinical trials announced in 2022. [1]

Protocol Summary

Standard Operating Procedure

This section provides a concise step-by-step protocol for the quantification of this compound in mushroom samples using LC-HRMS:

Sample Preparation: Homogenize mushroom tissue. Weigh 2.0 ± 0.1 g into 50-mL centrifuge tube.

Extraction: Add 10 mL methanol:water (80:20, v/v) with 0.1% formic acid. Sonicate 30 min at 25°C. Centrifuge 10 min at 4,500 × g. Collect supernatant. Repeat extraction.

Cleanup: Combine supernators. Add 2 mL extract to 50 mg G-MWCNTs. Vortex 2 min, rotate 15 min. Centrifuge 5 min at 3,000 × g. Filter through 0.22-μm membrane.

Chromatography: Inject 5 μL onto Hypersil GOLD C18 column (100 mm × 2.1 mm, 1.9 μm). Gradient elution with 0.1% formic acid + 0.01% ammonium hydroxide in water (A) and acetonitrile (B). Flow rate: 0.3 mL/min. Column temperature: 40°C.

Mass Spectrometry: Operate in negative H-ESI mode with spray voltage 3.2 kV. Monitor transition m/z 251.017 → 233.006 (quantifier) and m/z 251.017 → 215.995 (qualifier) at resolution 70,000 FWHM.

Quantification: Use external calibration curve with stable isotope-labeled internal standard (d5-orellanine).

Workflow Visualization

Conclusion

The comprehensive LC-MS/MS methodology detailed in these application notes provides researchers and clinical laboratories with a robust, sensitive, and specific approach for this compound quantification in complex matrices. The integration of graphitized multi-walled carbon nanotubes for sample cleanup represents a significant advancement over traditional techniques, offering superior purification efficiency with reduced processing time. When coupled with ultra-high performance liquid chromatography and high-resolution mass spectrometry, this method delivers the requisite sensitivity and specificity for applications ranging from food safety monitoring to clinical toxicology and pharmaceutical development. As research into this compound's dual role as a toxin and potential therapeutic agent continues to evolve, this validated methodology will serve as an essential tool for the scientific community, enabling precise quantification that supports both public health protection and drug development initiatives.

References

extraction and purification of Orellanine from mushrooms

Chemical Profile and Stability of Orellanine

Understanding the fundamental properties of this compound is crucial for developing any extraction protocol. The table below summarizes its key characteristics:

| Property | Description |

|---|---|

| IUPAC Name | 3,3',4,4'-Tetrahydroxy-2,2'-bipyridine-N,N'-dioxide [1] |

| Stability | Resistant to boiling, freezing, and drying. Decomposes at temperatures above 150 °C and upon exposure to UV light [2] [3]. |

| Solubility | Forms water-soluble glycosides in mushrooms [2] [4]. |

| Key Consideration | The toxin can be retained in kidney tissue for months, which is a critical factor for toxicological studies [2]. |

Analytical Methods for Detection and Quantification

While not extraction protocols, recent research focuses on highly sensitive analytical techniques for detecting this compound in biological tissues, which are essential for validating the success of any purification process.

| Method | Application and Performance |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantification in tissues; limit of quantitation (LOQ) of 10 µg/g in kidney [4]. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive confirmatory analysis; limit of detection (LOD) of 20 ng/g [4]. |

| Thin-Layer Chromatography (TLC) | Historically used for detection in mushroom extracts, urine, plasma, and kidney [2]. Lacks the specificity and sensitivity of modern methods [4]. |

The following workflow outlines the general decision process for method selection based on the analysis goal:

References

- 1. This compound [en.wikipedia.org]

- 2. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 3. This compound: From Fungal Origin to a Potential Future ... [pmc.ncbi.nlm.nih.gov]

- 4. Improved Tissue-Based Analytical Test Methods for this compound ... [pmc.ncbi.nlm.nih.gov]

Mouse Model for Orellanine Toxicity Studies: Application Notes and Protocols

Then, I will now begin writing the main body of the application note.

Introduction and Background

Orellanine (OR) is a potent nephrotoxic bipyridyl compound produced by mushrooms of the Cortinarius species, particularly C. orellanus and C. rubellus, which are widely distributed across North America and Europe [1] [2]. This toxin is responsible for causing severe oliguric acute renal failure in humans with a concerning mortality rate of 10-30% [1] [2]. The clinical presentation of this compound poisoning is characterized by an insidious onset, with renal symptoms typically manifesting 2-14 days after ingestion, often preceded by non-specific symptoms such as gastrointestinal distress, headache, and fatigue [1] [3]. The primary pathological effect is tubulointerstitial nephritis that can progress to irreversible renal damage, requiring dialysis or transplantation in severe cases [4].

The molecular structure of this compound (3,3′,4,4′-tetrahydroxy-2,2′-bipyridine-N,N′-dioxide) shares similarities with the herbicides paraquat and diquat, suggesting potential mechanistic parallels in its toxicity profile, particularly through the generation of reactive oxygen species [5] [3]. This compound exhibits remarkable tissue specificity, primarily targeting proximal tubular epithelial cells in the kidney while largely sparing other organs [6] [7]. This selective toxicity has recently sparked interest in repurposing this compound as a potential therapeutic agent for renal cell carcinoma, which originates from these same tubular cells [7] [8].

The development of a standardized mouse model for this compound toxicity studies addresses critical gaps in diagnostic and therapeutic research. Prior to the establishment of refined protocols, analytical methods for this compound detection in tissues were nonspecific, lacked sensitivity, and relied on outdated technologies such as thin-layer chromatography [1] [2]. The mouse model provides a valuable platform for investigating the pathophysiological mechanisms of this compound-induced nephrotoxicity, screening potential antidotes, and exploring the compound's therapeutic potential in oncology applications [1] [7]. These application notes present comprehensive protocols and methodological details to facilitate the implementation of this model in research settings.

Experimental Design and Protocols

Animal Model Selection and Housing Conditions

The mouse model employs adult laboratory mice (strain specifics should be selected based on research objectives), typically weighing 20-30 g. Mice should be housed in a controlled environment with maintained temperature (20-24°C), humidity (40-70%), and a 12-hour light/dark cycle. Standard laboratory diet and water should be available ad libitum throughout the acclimatization period. All experimental procedures must be approved by the appropriate Institutional Animal Care and Use Committee and conducted in accordance with relevant guidelines [1].

This compound Preparation and Dosing

Toxin Source: this compound can be procured from specialized suppliers (e.g., Ramidus, Sweden) and should be stored in a dark desiccator to prevent photodegradation [5]. Identity and purity must be verified using analytical methods such as HPLC or LC-MS/MS prior to use.

Vehicle Preparation: Prepare a sterile saline solution (0.9% sodium chloride) for dissolution of this compound. The solution should be prepared fresh immediately before administration and protected from light using foil or amber containers [1] [2].

Dosing Administration: The established protocol for toxicity studies involves intraperitoneal injection of this compound at 5 mg/kg body weight [1]. For therapeutic studies exploring cancer applications, dose-ranging studies from 4-20 μg/ml equivalents have been investigated [7]. The injection volume is typically 10 ml/kg body weight. Control animals receive an equal volume of sterile saline solution.

Clinical Monitoring and Sample Collection

Post-administration, mice should be monitored at least twice daily for signs of toxicity. Key parameters to record include:

- Body weight: Measured daily using a precision balance

- Food and water consumption: Recorded daily

- Urine output: Monitored using metabolic cages; oliguria is an expected clinical sign [1]

- Behavioral changes: Including lethargy, piloerection, ataxia, and reduced mobility

Blood collection should be performed via retro-orbital plexus or cardiac puncture under appropriate anesthesia at predetermined endpoints. Serum should be separated by centrifugation (4,500 rpm for 15 minutes) and stored at -80°C until analysis [1]. For tissue collection, animals are euthanized by cervical dislocation or CO₂ asphyxiation followed by rapid dissection. Kidneys, liver, spleen, and other organs of interest should be harvested, weighed, and divided for various analyses. One portion should be flash-frozen in liquid nitrogen for toxin quantification and molecular studies, while another portion should be fixed in 10% neutral buffered formalin for histopathological examination [1] [2].

Table 1: Experimental Timeline for this compound Mouse Model Studies

| Time Point | Procedures | Key Parameters |

|---|---|---|

| Day -7 to -1 | Acclimatization | Baseline weights, health assessment |

| Day 0 | This compound administration | Clinical monitoring for acute reactions |

| Day 1 | Daily monitoring | Body weight, food/water intake, behavior |

| Day 2 | Daily monitoring | Urine output assessment, clinical signs |

| Day 3 | Terminal procedures (subset) | Blood collection, tissue harvesting |

| Day 4 | Terminal procedures (remainder) | Comprehensive tissue collection |

Quantitative Data and Results

Clinical Observations and Survival

In the established mouse model, clinical signs of this compound toxicity typically emerge within 24 hours post-administration, becoming more pronounced by 48 hours [1]. Significant reductions in body weight are observed in OR-dosed mice compared to saline controls, with progressive decline through the study period. By day 4, most OR-dosed mice exhibit piloerection, ataxia, and sedentary behavior [1]. Approximately 10-15% of animals may require early euthanasia due to moribund state by 72 hours post-exposure, establishing a lethal dose range for future studies [1].

Organ Weight Changes and Gross Pathology

Organ weight changes provide valuable indicators of this compound-induced pathology. As demonstrated in multiple studies, the kidneys of OR-dosed mice typically appear pale compared to controls, especially in terminal stages [1]. The spleen shows significant reduction in size and weight starting from 24 hours post-exposure, while liver weights are also significantly reduced [1]. These gross pathological findings correlate with histological evidence of tissue injury.

Table 2: Organ Weight Changes in this compound-Treated Mice (Adapted from [1])

| Organ | Time Post-Exposure | Change vs. Control | Statistical Significance |

|---|---|---|---|

| Kidney | 96 hours | No significant weight change | p > 0.05 |

| Liver | 2 hours | Significant reduction | p < 0.05* |

| Liver | 24 hours | Significant reduction | p < 0.05* |

| Liver | 96 hours | Significant reduction | p < 0.05* |

| Spleen | 24 hours | Marked reduction | p < 0.01 |

| Lung | 2 hours | Significant reduction | p < 0.05* |

Tissue this compound Concentrations

Analytical methods have been developed to quantify this compound concentrations in tissues, providing critical data on toxin distribution and clearance. Kidney tissues show the highest concentrations of this compound, consistent with the organ's role as the primary target [1] [6]. The table below summarizes typical this compound concentrations measured in mouse tissues following administration.

Table 3: this compound Concentrations in Mouse Tissues Following Exposure [1] [6]

| Tissue | Time Post-Exposure | This compound Concentration | Analytical Method |

|---|---|---|---|

| Kidney | Day 0 (2 hours) | 97 ± 51 μg/g | HPLC |

| Kidney | Day 3 | 17 ± 1 μg/g | HPLC |

| Kidney Cortex | 30 minutes | 76 nmol-eq/g tissue | Radioluminography |

| Liver | 30 minutes | 35 nmol-eq/g tissue | Radioluminography |

| Blood | 30 minutes | 8.6 nmol-eq/g tissue | Radioluminography |

| Urinary Bladder | 30 minutes | 560 nmol-eq/g tissue | Radioluminography |

Mechanistic Insights and Pathways

Oxidative Stress and Apoptosis

The primary mechanism of this compound toxicity involves induction of oxidative stress through generation of reactive oxygen species (ROS) [5] [7]. In both human tubular epithelial cells and renal carcinoma cell lines, this compound exposure significantly increases intracellular ROS levels, leading to oxidative damage of cellular components [7]. Concurrently, this compound downregulates key antioxidant enzymes, compromising the cellular defense system and creating a state of pronounced oxidative stress [7]. This oxidative imbalance triggers mitochondrial dysfunction, characterized by reduced basal oxygen consumption rate and loss of ATP production, ultimately activating apoptotic pathways [7].

Gene expression analyses in primary renal tubular proximal epithelial cells (RPTEC) have revealed that this compound modulates multiple apoptotic regulators [5]. There is significant upregulation of pro-apoptotic genes including GADD45A (growth arrest and DNA damage-inducible protein) and BBC3 (BCL2 binding component 3), while anti-apoptotic genes such as BCL2 are downregulated [5]. This gene expression profile favors the initiation of programmed cell death, contributing to the characteristic tubular damage observed in this compound nephrotoxicity.

Additional Molecular Pathways

Beyond oxidative stress and apoptosis, transcriptomic analyses indicate that this compound affects several other critical cellular pathways:

Cell Cycle Arrest: this compound exposure increases expression of CDKN1A (p21), a key cyclin-dependent kinase inhibitor that induces G1/S cell cycle arrest [5]. This response likely represents a cellular attempt to repair damage before proceeding with division, but when sustained, contributes to loss of tubular epithelial cells.

Cellular Metabolism and Transport: Genes involved in xenobiotic metabolism and membrane transport are significantly altered, potentially affecting drug metabolism pathways and cellular detoxification capabilities [5].

Tissue Remodeling: this compound modulates expression of extracellular matrix components and genes involved in tissue remodeling, suggesting activation of fibrotic processes that may contribute to long-term renal damage if the initial insult is survived [5].

The following diagram illustrates the key molecular mechanisms of this compound toxicity:

Analytical Methods for this compound Detection

Sample Preparation and Extraction

Proper sample preparation is critical for accurate this compound quantification. Kidney tissue should be homogenized in cold phosphate buffer (1:5 w/v) using a mechanical homogenizer. The homogenate is then subjected to protein precipitation using acetonitrile or methanol (1:2 v/v) followed by centrifugation at 10,000 × g for 15 minutes [1] [2]. The supernatant should be transferred to a clean tube and concentrated under a gentle nitrogen stream at room temperature, protected from light. For LC-MS/MS analysis, additional purification using graphitized multi-walled carbon nanotubes (G-MWCNTs) has shown excellent results in removing matrix interferents while maintaining high this compound recovery [9].

HPLC Analysis Protocol

The HPLC method provides a robust approach for this compound quantification in tissue samples:

- Column: Reverse-phase C18 column (e.g., 250 × 4.6 mm, 5 μm)

- Mobile Phase: Gradient elution with 0.1% formic acid and acetonitrile

- Flow Rate: 1.0 ml/min

- Injection Volume: 20-50 μl

- Detection: UV-Vis detection at 254 nm

- Column Temperature: 30°C [1] [2]

This method achieves a limit of quantitation of 10 μg/g in kidney tissue, with relative standard deviation between 1.3% and 9.8% for fortification levels of 15-50 μg/g. Accuracy ranges from 1.5% to 7.1% across this concentration range [1].

LC-MS/MS Analysis Protocol

For enhanced sensitivity and specificity, LC-MS/MS is the preferred analytical technique:

- Column: Hypersil GOLD C18 column (100 × 2.1 mm, 1.9 μm)

- Mobile Phase: 0.1% formic acid + 0.01% ammonia and acetonitrile for gradient elution

- Ionization: Electrospray ionization in negative mode

- Mass Transitions: m/z 252.19→97.08 (quantification) and m/z 252.19→155.06 (confirmation) [1] [9]

- Limit of Detection: 20 ng/g for tissue samples [1]

The following workflow diagram illustrates the complete experimental process from animal model establishment to analytical detection:

Applications in Drug Development

Nephrotoxicity Studies and Therapeutic Screening

The mouse model of this compound toxicity provides a robust platform for nephrotoxicity assessment and evaluation of potential therapeutic interventions. The model reproduces key features of human this compound poisoning, including the characteristic delayed onset of renal injury and progressive tubulointerstitial nephritis [1] [4]. This system enables preclinical testing of antioxidant therapies, chelating agents, and other pharmacological approaches aimed at mitigating this compound-induced renal damage. For instance, studies have investigated the protective effects of Petroselinum crispum (parsley) extract against this compound toxicity, demonstrating improved renal parameters and reduced histological damage in treated animals [3].

The model also facilitates research on biomarker discovery for early detection of renal injury. Traditional markers like serum creatinine and urea show significant elevations in this compound-intoxicated mice, while novel biomarkers such as cystatin C and glutathione peroxidase activity provide additional insights into the progression and severity of renal damage [3]. The availability of well-characterized analytical methods for this compound quantification in tissues enables researchers to correlate toxin levels with pathological outcomes, strengthening the predictive value of the model [1] [2].

Oncology Applications

The selective toxicity of this compound for proximal tubular cells has inspired innovative applications in oncology, particularly for treating clear cell renal cell carcinoma (ccRCC) which originates from these same cells [7] [8]. Preclinical studies have demonstrated that this compound induces dose-dependent cell death in ccRCC cell lines and primary tumor cells, with minimal effects on non-renal cell types [7]. The mechanism involves disruption of protein synthesis, metabolic alterations, and induction of both apoptosis and necrosis in cancer cells.

In vivo studies using nude rats carrying human ccRCC xenografts have shown remarkable efficacy, with brief this compound treatment eliminating over 90% of viable tumor mass compared to controls [7]. This therapeutic effect occurs at concentrations that are non-toxic to other organs, highlighting the compound's unique tissue specificity. These findings have prompted the development of this compound as a potential therapeutic for ccRCC patients already on dialysis, who would not be adversely affected by the compound's nephrotoxic properties [7] [8]. The mouse model described in these application notes provides the foundation for further pharmacology and toxicology studies to advance this promising therapeutic approach.

Conclusion

The standardized mouse model for this compound toxicity studies provides a valuable tool for investigating the pathophysiology of mushroom poisoning, screening potential therapeutic interventions, and exploring novel applications in oncology. The comprehensive protocols outlined in these application notes—encompassing animal model establishment, dosing regimens, clinical monitoring, and analytical methods—enable researchers to generate reproducible, high-quality data. The model successfully recapitulates key aspects of human this compound poisoning, including the delayed onset of renal injury and characteristic histopathological changes.

Future applications of this model may include refined pharmacokinetic studies to better understand this compound distribution and elimination, particularly in the context of impaired renal function [6]. Additionally, the model could be adapted to explore combination therapies for renal carcinoma or to investigate the molecular basis of this compound's tissue specificity. The established analytical methods, with their improved sensitivity and specificity over earlier techniques, provide robust tools for these investigations [1] [9] [2]. As research progresses, this model will continue to contribute valuable insights into both the toxicological profile and potential therapeutic applications of this fascinating fungal compound.

References

- 1. Improved Tissue-Based Analytical Test Methods for ... [mdpi.com]

- 2. Improved Tissue-Based Analytical Test Methods for this compound ... [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of this compound-induced toxicity from the ... [sciencedirect.com]

- 4. Long-term clinical outcome for patients poisoned by the fungal ... [bmcnephrol.biomedcentral.com]

- 5. Toxicity induced by this compound from the mushroom ... [sciencedirect.com]

- 6. Pharmacokinetic Properties of the Nephrotoxin this compound ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound specifically targets renal clear cell carcinoma [oncotarget.com]

- 8. From Fungal Origin to a Potential Future Cancer Treatment [semanticscholar.org]

- 9. Application of Graphitized Multi-Walled Carbon Nanotubes ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Measuring Orellanine-Induced Oxidative Stress

Introduction to Orellanine and Its Toxicological Significance

This compound (3,3′,4,4′-tetrahydroxy-2,2′-bipyridine-1,1′-dioxide) is a potent nephrotoxin produced by mushrooms of the Cortinarius family, primarily Cortinarius orellanus and Cortinarius rubellus. This bipyridine N-oxide compound exhibits selective toxicity toward renal proximal tubular epithelial cells, making it both a significant toxicological concern and a potential therapeutic agent for renal clear cell carcinoma. The chemical structure of this compound features a bipyridine core with hydroxyl groups at the 3,3′,4,4′ positions and N-oxide functionalities, contributing to its redox-active properties and ability to generate reactive oxygen species (ROS). With a molecular weight of 252.19 g/mol and four pKa values (approximately 0.5, 1.0, 7.0, and 7.4), this compound carries a net charge of approximately -4 at physiological pH, influencing its distribution and cellular uptake [1].

The primary toxicological significance of this compound lies in its specific targeting of kidney tissues, particularly the proximal tubules, with clinical manifestations often appearing after a latent period of 2-14 days post-exposure. Poisoning symptoms include abdominal pain, nausea, vomiting, headaches, and ultimately acute renal failure, which can progress to irreversible kidney damage requiring dialysis or transplantation. The mechanistic understanding of this compound toxicity has evolved to recognize oxidative stress as a central component of its pathogenicity, involving both increased intracellular free radical formation and downregulation of cellular antioxidant defense systems [2]. Recent investigations have also explored the potential therapeutic application of this compound's selective toxicity for treating renal clear cell carcinoma, which originates from proximal tubular epithelial cells [3].

Table 1: Fundamental Properties of this compound

| Property | Specification | Biological Significance |

|---|---|---|

| Chemical Name | 3,3′,4,4′-tetrahydroxy-2,2′-bipyridine-1,1′-dioxide | Definitive identification in analytical methods |

| Molecular Weight | 252.19 g/mol | Determines pharmacokinetic distribution |

| Structural Features | Bipyridine N-oxide with tetrahydroxylated rings | Redox activity and ROS generation potential |

| pKa Values | ~0.5, 1.0, 7.0, 7.4 | Net charge of -4 at physiological pH affects cellular uptake |

| Stability | Photodecomposes under UV light, heat labile (>150°C) | Requires protection from light during experimental procedures |

| Primary Target | Renal proximal tubular cells | Selective nephrotoxicity with clinical manifestations |

Mechanisms of this compound-Induced Oxidative Stress

The oxidative stress pathway activated by this compound represents a complex interplay between direct free radical generation and impairment of cellular antioxidant systems. Research demonstrates that this compound exposure leads to a significant increase in intracellular ROS levels, particularly in renal proximal tubular epithelial cells and clear cell renal carcinoma cells. This ROS burst triggers a cascade of deleterious events including lipid peroxidation, protein denaturation, and DNA damage, ultimately culminating in apoptotic and necrotic cell death [3]. The mechanistic basis for this oxidative insult involves multiple interconnected pathways that disrupt cellular redox homeostasis.

Molecular Pathways of Oxidative Damage

This compound undergoes redox cycling within renal tubular cells, generating superoxide anions (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH) through electron transfer reactions. This process is facilitated by the compound's unique bipyridine N-oxide structure, which allows it to accept and donate electrons in biological systems. The initial oxidative burst subsequently depletes intracellular antioxidants such as glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT), creating a state of pronounced oxidative stress. Studies have confirmed that this compound directly inhibits key enzymes including alkaline phosphatase, gamma-glutamyl transpeptidase, and leucine aminopeptidase, further compromising cellular function and integrity [2]. Additionally, this compound disrupts mitochondrial metabolism by interfering with adenosine triphosphate (ATP) production at the proximal tubular brush border, which impairs reabsorption of critical nutrients and enhances oxidative damage through electron transport chain dysfunction [3] [2].

The downstream consequences of this compound-induced oxidative stress include activation of pro-apoptotic signaling pathways, induction of inflammatory responses, and disruption of calcium homeostasis. Experimental evidence demonstrates that oxidative stress markers are significantly elevated in this compound-treated cells, coinciding with morphological changes characteristic of apoptosis and necrosis. This oxidative damage is not random but exhibits tissue specificity primarily toward proximal tubular cells, which may result from cell-type-specific uptake mechanisms or intrinsic differences in antioxidant capacity. The selective vulnerability of renal tubular cells to this compound has been leveraged in innovative approaches to target renal clear cell carcinoma, exploiting the same oxidative mechanisms that underlie its nephrotoxicity for therapeutic benefit [3].

Detection Methods for this compound-Induced Oxidative Stress

Accurate detection and quantification of oxidative stress parameters are essential for evaluating this compound toxicity and potential therapeutic applications. The following methods represent well-validated approaches for monitoring oxidative stress in both in vitro and in vivo experimental systems, with each technique offering unique advantages for specific applications and research objectives.

Reactive Oxygen Species (ROS) Detection Assays

Fluorescent probe-based detection provides a sensitive approach for measuring intracellular ROS levels in this compound-exposed cells. The most widely implemented method utilizes carboxy-H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate), a cell-permeable indicator that becomes fluorescent upon oxidation by ROS. In validated protocols, cells are incubated with 10-20 μM carboxy-H2DCFDA for 30-60 minutes at 37°C, followed by this compound treatment. Fluorescence intensity is then quantified using flow cytometry or fluorescence microscopy, with excitation/emission wavelengths of 495/529 nm. This method has successfully demonstrated dose-dependent increases in ROS production in both human tubular epithelial cells (HTEC) and clear cell renal cell carcinoma (ccRCC) cells following this compound exposure [3]. Alternative fluorescent probes including DHE (dihydroethidium) for superoxide detection and MitoSOX Red for mitochondrial superoxide provide additional specificity for ROS subtype identification.

Biochemical assays complement fluorescent techniques by providing quantitative measurements of specific oxidative stress markers. The thiobarbituric acid reactive substances (TBARS) assay measures malondialdehyde (MDA) levels as an indicator of lipid peroxidation, while protein carbonylation assays detect oxidative modification of proteins. Additionally, GSH/GSSG ratio quantification serves as a sensitive indicator of the cellular redox state, with this compound exposure typically demonstrating significant depletion of reduced glutathione (GSH) and decreased GSH/GSSG ratios. These biochemical parameters should be measured at multiple time points (e.g., 3, 6, 12, and 24 hours) following this compound exposure to capture the progression of oxidative damage, as the compound induces time-dependent alterations in oxidative stress markers [2].

Table 2: Comparison of ROS Detection Methods for this compound-Induced Oxidative Stress

| Method | Principle | Sample Type | Key Parameters | Sensitivity | Advantages/Limitations |

|---|

| Carboxy-H2DCFDA Assay | Fluorescence upon ROS oxidation | Live cells | Excitation: 495 nm, Emission: 529 nm | High (nM range) | Advantages: Real-time monitoring, single-cell resolution Limitations: Does not discriminate ROS types | | Dihydroethidium (DHE) | Fluorescence with superoxide | Live cells, tissue sections | Excitation: 518 nm, Emission: 605 nm | Moderate (μM range) | Advantages: Superoxide-specific Limitations: Photoinstability | | TBARS Assay | MDA-TBA adduct formation | Cell lysates, tissue homogenates | Absorbance: 532 nm | Moderate | Advantages: Measures lipid peroxidation directly Limitations: Can overestimate due to interference | | GSH/GSSG Assay | Enzymatic recycling reaction | Cell lysates, tissue homogenates | Absorbance: 412 nm | High (pmol/mg protein) | Advantages: Comprehensive redox status assessment Limitations: Requires rapid sample processing | | Protein Carbonylation | DNPH derivatization | Cell lysates, tissue homogenates | Absorbance: 370 nm | Moderate | Advantages: Specific protein oxidation marker Limitations: Not suitable for live cells |

Advanced Analytical Techniques

High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) provides highly specific quantification of this compound and its metabolites in biological samples, enabling precise correlation between toxin concentration and oxidative damage markers. Modern LC-MS/MS methods achieve exceptional sensitivity with limits of detection as low as 20 ng/g tissue, allowing accurate measurement of this compound distribution in kidney cortex, liver, and other tissues [4]. For oxidative stress assessment, LC-MS/MS can simultaneously quantify specific oxidation products such as 8-hydroxy-2'-deoxyguanosine (8-OHdG) for DNA damage, hydroxyneonal (HNE) and F2-isoprostanes for lipid peroxidation. Sample preparation typically involves protein precipitation with methanol or acetonitrile, followed by solid-phase extraction using graphitized multi-walled carbon nanotubes (G-MWCNTs) for superior cleanup and analyte recovery [5].

High-resolution mass spectrometry (HRMS) with Orbitrap technology offers enhanced capabilities for comprehensive oxidative stress biomarker discovery in this compound toxicity studies. The high mass accuracy (<5 ppm) and resolving power (≥70,000) of Orbitrap instruments enable identification of novel oxidative modifications to proteins, lipids, and DNA. Method parameters typically include: C18 column separation (100 mm × 2.1 mm, 1.9 μm), gradient elution with 0.1% formic acid + 0.01% ammonia and acetonitrile, and full scan MS/data-dependent MS² acquisition. This approach has been successfully applied to the simultaneous detection of multiple mushroom toxins, including this compound, with excellent linearity (R² = 0.9936–0.9989) and precision (RSD < 18.11%) [5].

Experimental Protocols for Assessing this compound-Induced Oxidative Stress

In Vitro Protocol for ROS Measurement in Renal Cells

Cell Culture and Treatment:

- Culture human tubular epithelial cells (HTEC) or clear cell renal carcinoma cells (ccRCC) in appropriate medium (RPMI-1640 or DMEM) supplemented with 10% FBS at 37°C in 5% CO₂. For primary cells, use specialized epithelial cell medium with growth factors.

- Seed cells in black-walled 96-well plates with clear bottoms for fluorescence measurements or in chamber slides for microscopy at a density of 1×10⁴ cells/well and allow to adhere for 24 hours.

- Prepare fresh this compound solutions in serum-free medium at concentrations ranging from 1-20 μg/mL based on experimental requirements. The ED₅₀ for HTEC is approximately 4.1 ± 1.2 μg/mL [3].

- Replace culture medium with this compound-containing medium and incubate for predetermined time points (typically 3, 6, 12, and 24 hours). Include controls with vehicle alone and positive controls with H₂O₂ (100-500 μM).

ROS Detection with Carboxy-H2DCFDA:

- Following this compound treatment, wash cells twice with pre-warmed PBS (pH 7.4).